![molecular formula C11H12O4 B2468943 4-Hydroxy-6,7-dimethylcoumarin CAS No. 314041-52-6](/img/structure/B2468943.png)
4-Hydroxy-6,7-dimethylcoumarin
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Overview
Description
4-Hydroxy-6,7-dimethylcoumarin is a chemical compound with the empirical formula C11H12O4 . It has been used to investigate its biological activity against bacteria and fungi . It may be used for the following syntheses: 6,7-dimethyl-4-[(oxiran-2-yl)methoxy]-2H-1-benzopyran-2-one .
Synthesis Analysis
Based on the Pechmann coumarin synthesis method, the influence of various Lewis acids on the reaction was discussed, and the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins were explored . High yields were achieved when methyl groups were introduced at the 6 and 7 positions of the parent coumarin structure .
Molecular Structure Analysis
The molecular weight of 4-Hydroxy-6,7-dimethylcoumarin is 208.21 . The SMILES string representation is Cc1cc2OC(=O)C=C(O)c2cc1C
. The InChI representation is 1S/C11H10O3/c1-6-3-8-9(12)5-11(13)14-10(8)4-7(6)2/h3-5,12H,1-2H3
.
Chemical Reactions Analysis
4-Hydroxy-6,7-dimethylcoumarin may be used for the following syntheses: 6,7-dimethyl-4-[(oxiran-2-yl)methoxy]-2H-1-benzopyran-2-one . It is evident from the topography of 4-hydroxycoumarin that it possesses both electrophilic and nucleophilic properties .
Physical And Chemical Properties Analysis
4-Hydroxy-6,7-dimethylcoumarin is a white powder . Its melting point is between 250-256 °C . It should be stored at 0-8°C .
Scientific Research Applications
Biological Activity Against Bacteria and Fungi
4-Hydroxy-6,7-dimethylcoumarin has been used to investigate its biological activity against bacteria and fungi . This makes it a potential candidate for the development of new antimicrobial agents.
Synthesis of 6,7-dimethyl-4-[(oxiran-2-yl)methoxy]-2H-1-benzopyran-2-one
This compound can be used in the synthesis of 6,7-dimethyl-4-[(oxiran-2-yl)methoxy]-2H-1-benzopyran-2-one . This could be useful in the development of new chemical entities with potential applications in various fields.
Synthesis of 2H-pyrans
4-Hydroxy-6,7-dimethylcoumarin can also be used in the synthesis of 2H-pyrans . Pyrans are a class of organic compounds that are widely used in the synthesis of pharmaceuticals and natural products.
Synthesis of 3-acetyl-4-hydroxy-6,7-dimethyl-2H-chromen-2-one
This compound can be used in the synthesis of 3-acetyl-4-hydroxy-6,7-dimethyl-2H-chromen-2-one . This derivative could have potential applications in medicinal chemistry.
Antibacterial Activities of Coumarin Derivatives
4-Hydroxy-6,7-dimethylcoumarin is a type of coumarin derivative. Coumarin derivatives have been found to have notable physiological effects, including antibiotic activity . Therefore, this compound could be used in the development of new antibiotics.
Fluorescent Dyes
Coumarin derivatives are used as fluorescent dyes . Therefore, 4-Hydroxy-6,7-dimethylcoumarin could potentially be used in the development of new fluorescent dyes for various applications, such as biological imaging.
Future Directions
4-Hydroxycoumarin derivatives are principal starting material in the area of organic synthesis . They were widely used for their synthetic endpoint , but also for their special biological activities . Therefore, future research could focus on exploring more biological activities of 4-Hydroxy-6,7-dimethylcoumarin and its derivatives.
properties
IUPAC Name |
4-hydroxy-6,7-dimethylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-6-3-8-9(12)5-11(13)14-10(8)4-7(6)2/h3-5,12H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHZQBMBPNZPEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=O)C=C2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-6,7-dimethylcoumarin | |
CAS RN |
55004-77-8 |
Source
|
Record name | 4-Hydroxy-6,7-dimethylcoumarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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